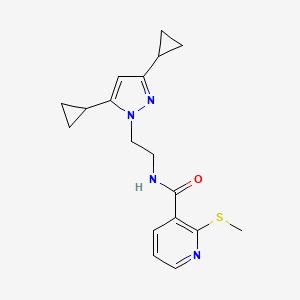

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide is a compound that can be categorized under nicotinamide derivatives. Nicotinamide itself is a form of vitamin B3 and has various applications in biological systems. Derivatives of nicotinamide have been studied for their potential therapeutic effects and interactions with biological receptors .

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the formation of amide bonds and the introduction of various functional groups to the nicotinamide core. For example, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives includes the preparation of amide bonds and evaluation for receptor binding . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can be complex, with the potential for multiple supramolecular synthons and hydrates in their crystalline forms. For instance, multicomponent crystals of nicotinamide with nitrogen-containing aromatic dicarboxylic acids have been synthesized, showing various heteromeric supramolecular synthons . These structural features are crucial for the stability and properties of the crystals.

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions, including cyclization and reactions with different reagents to yield a wide range of heterocyclic compounds. For example, N-1-Naphthyl-3-oxobutanamide can react with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react to give nicotinamide derivatives with different functional groups . These reactions are important for the diversification of nicotinamide-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For instance, the presence of different functional groups can affect the solubility, stability, and reactivity of these compounds. The micro-determination of nicotinamide and its metabolites by high-performance liquid chromatography indicates the importance of analytical methods in understanding the properties of these compounds . Additionally, the biosynthesis of metabolites like N1-methyl-4-pyridone-3-carboxamide from nicotinamide derivatives involves enzymatic reactions that highlight the chemical properties of these compounds in biological systems .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Gastric Protection

A study by Brzozowski et al. (2008) focused on a derivative of nicotinamide, exploring its gastroprotective effects. This research found that 1-Methylnicotinamide (MNA), a major derivative of nicotinamide, exhibited significant protective actions against acute gastric lesions induced by stress. The effects were mediated through the enhancement of prostacyclin generation and sensory nerve activation, demonstrating the compound's potential in gastric mucosal defense (Brzozowski, Konturek, Chłopicki, Śliwowski, Pawlik, Ptak-Belowska, Kwiecień, Drozdowicz, Pajdo, Slonimska, Konturek, & Pawlik, 2008).

Crystal Structure Analysis for Drug Design

Jarzembska et al. (2017) synthesized and structurally evaluated new cocrystals of nicotinamide and pyrazinamide with dihydroxybenzoic acids, aiming to understand basic recognition patterns and crystal lattice energetic features. This work supports the development of advanced pharmaceuticals by elucidating the interaction networks in cocrystals, thus facilitating drug design and delivery systems (Jarzembska, Hoser, Varughese, Kamiński, Malinska, Stachowicz, Pedireddi, & Woźniak, 2017).

Inhibition of Corrosion

Research by Chakravarthy, Mohana, and Kumar (2014) investigated the corrosion inhibition effects of nicotinamide derivatives on mild steel in hydrochloric acid solution. This study demonstrated that these compounds act as mixed-type corrosion inhibitors, suggesting applications in extending the life of metal structures and components in corrosive environments (Chakravarthy, Mohana, & Kumar, 2014).

Biological Activities of Fused Pyrazoles

A study by Joshi et al. (2010) on the synthesis of fused pyrazoles and their derivatives highlighted the antimicrobial and antiviral potential of these compounds. This research contributes to the search for new therapeutic agents against a range of pathogenic microorganisms, showcasing the pharmaceutical applications of nicotinamide-based compounds (Joshi, Sain, Thadhaney, Ojha, Hussain, & Talesara, 2010).

Eigenschaften

IUPAC Name |

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c1-24-18-14(3-2-8-20-18)17(23)19-9-10-22-16(13-6-7-13)11-15(21-22)12-4-5-12/h2-3,8,11-13H,4-7,9-10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHXMSCIHHQXAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2552029.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone](/img/structure/B2552030.png)

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B2552031.png)

![5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2552033.png)

![(1S,5R)-tert-Butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride](/img/structure/B2552038.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2552043.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2552045.png)